![molecular formula C10H10N2 B1295901 2,4-Dimethylquinazoline CAS No. 703-63-9](/img/structure/B1295901.png)
2,4-Dimethylquinazoline
Overview
Description
2,4-Dimethylquinazoline is a chemical compound with the molecular formula C10H10N2 . It is a type of quinazoline, a class of organic compounds that are derivatives of the heterocyclic compound quinazoline .
Synthesis Analysis
The synthesis of quinazoline derivatives, including 2,4-Dimethylquinazoline, has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For instance, one study reported a one-pot three-component synthesis of 3-substituted quinazoline-2,4-diones under microwave irradiation .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylquinazoline consists of a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . The exact mass of the molecule is 158.084398327 g/mol .Chemical Reactions Analysis
Quinazoline derivatives, including 2,4-Dimethylquinazoline, have been found to undergo various chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions with various alkene derivatives .Physical And Chemical Properties Analysis
2,4-Dimethylquinazoline has a molecular weight of 158.20 g/mol . It has a topological polar surface area of 25.8 Ų and contains 12 heavy atoms . The compound has no hydrogen bond donors but has two hydrogen bond acceptors .Scientific Research Applications
Microwave-Assisted Synthesis
Microwave irradiation (MWI) has been applied in different organic transformations to result in the rapid formation of desired compounds due to thermal/kinetic effects . The synthesis of quinazoline and quinazolinone derivatives, including 2,4-Dimethylquinazoline, has been achieved and reported on in the last two decades .
Biological Applications
Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Antioxidant and Anticancer Applications
Quinazolinone and quinazoline derivatives, including 2,4-Dimethylquinazoline, have shown promising antioxidant and anticancer properties . They have been investigated as potential drug molecules for these applications .
Antibacterial Applications
Due to the emergence of drug-resistant bacterial strains, there is an escalating need for the development of novel antibiotics . Quinazolinones, such as 2,4-Dimethylquinazoline, have shown promising antimicrobial properties and have been investigated as potential novel antibiotics .
Anti-Inflammatory and Anticonvulsant Applications
Quinazolinones have shown anti-inflammatory and anticonvulsant activities . They have been investigated for their potential use in the treatment of inflammation and convulsions .
α-Glucosidase Inhibitory Activity
2-(4-bromophenyl)-quinazolin-4(3H)-one and 2-(4-chlorophenyl)-quinazolin-4(3H)-one, which are derivatives of quinazolinone, exhibited α-glucosidase inhibitory activity . This suggests potential applications of 2,4-Dimethylquinazoline in the treatment of diseases like diabetes .
Future Directions
While specific future directions for 2,4-Dimethylquinazoline were not found in the retrieved sources, quinazoline derivatives in general are of significant interest in medicinal chemistry research due to their wide range of biological activities . Future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases .
Mechanism of Action
Target of Action
The primary target of 2,4-Dimethylquinazoline is 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is a non-heme iron-dependent oxygenase that exists in most aerobic organisms . It has been identified as one of the most significant targets in herbicide discovery for resistant weed control .
Mode of Action
2,4-Dimethylquinazoline interacts with its target, HPPD, and inhibits its function . One compound, a quinazoline derivative, displayed excellent potency against AtHPPD, with an IC50 value of 84 nM . This compound formed a bidentate chelating interaction with the metal ion and a π−π stacking interaction with Phe381 and Phe424 .
Biochemical Pathways
The inhibition of HPPD results in the blockage of the natural tyrosine physiological metabolism, which, in turn, results in the obstruction of photosynthesis in plants and plant death with bleaching symptoms . The 6-iodo substituted 2,4-dimethylquinazoline 3-oxide exhibited significant inhibitory activity against LOX-5 with an IC50 value of 12.6 ± 0.42 µM .
Result of Action
The result of 2,4-Dimethylquinazoline’s action is the inhibition of HPPD, leading to the obstruction of photosynthesis in plants. This results in plant death with bleaching symptoms . The compound also exhibits significant inhibitory activity against LOX-5 .
properties
IUPAC Name |
2,4-dimethylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-9-5-3-4-6-10(9)12-8(2)11-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYFFXPVIBDLOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287112 | |
Record name | 2,4-Dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylquinazoline | |
CAS RN |
703-63-9 | |
Record name | 2,4-Dimethylquinazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological relevance of 2,4-Dimethylquinazoline?
A1: 2,4-Dimethylquinazoline, along with 4-methylquinazoline, has been identified in the feces of the kissing bug Triatoma infestans [, ]. These insects are vectors for Chagas disease, a potentially fatal illness. Research suggests that these compounds, particularly in combination, act as aggregation pheromones, attracting other kissing bugs. This finding has potential implications for developing new control strategies against this disease vector. []
Q2: How effective is 2,4-Dimethylquinazoline as an attractant for Triatoma infestans?
A2: Studies using a video tracking system have demonstrated that both fifth instar nymphs and adult female Triatoma infestans exhibit significant attraction to a mixture of 2,4-Dimethylquinazoline and 4-methylquinazoline. Interestingly, adult males did not display the same level of attraction. [] This suggests a potential role for these compounds in the insect's mating or aggregation behaviors.
Q3: Beyond Triatoma infestans, has 2,4-Dimethylquinazoline been found in other organisms?
A3: Yes, 2,4-Dimethylquinazoline has also been detected in the dorsal patches of male Curaçaoan long-nosed bats (Leptonycteris curasoae) []. While the exact function in these bats is still being investigated, researchers suggest it could play a role in attracting females during mating season or even offer protection against ectoparasites due to its potential insecticidal properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.